molecular formula C11H17NO3S B5505025 N-tert-butyl-4-methoxybenzenesulfonamide

N-tert-butyl-4-methoxybenzenesulfonamide

Cat. No.: B5505025
M. Wt: 243.32 g/mol
InChI Key: DGSCQSSLXIFXOD-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H17NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a tert-butyl group and a methoxy group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Scientific Research Applications

N-tert-butyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:

Future Directions

The future directions in the study of “N-(tert-butyl)-4-methoxybenzenesulfonamide” would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses .

Biochemical Analysis

Biochemical Properties

N-tert-butyl-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as ADAMTS7, a metalloprotease involved in the progression of atherosclerosis . The interaction between this compound and ADAMTS7 involves binding to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition can potentially slow down the progression of atherosclerosis by affecting the re-endothelialization of damaged arteries and the behavior of vascular smooth muscle cells .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ADAMTS7, this compound can alter the signaling pathways involved in vascular remodeling and inflammation. This compound has also been shown to impact the expression of genes related to these pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like ADAMTS7. By binding to the active site of ADAMTS7, this compound inhibits the enzyme’s activity, preventing the proteolytic cleavage of its substrates. This inhibition can lead to reduced atherosclerotic plaque formation and improved vascular health . Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of ADAMTS7 activity, leading to prolonged beneficial effects on vascular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ADAMTS7 activity without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and nucleus . This distribution pattern is essential for its inhibitory effects on enzymes like ADAMTS7.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. In particular, this compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on enzymes and influences cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-methoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using an alkoxide can yield an ether derivative.

    Oxidation: Sulfonyl derivatives are formed.

    Reduction: Amine derivatives are produced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-methoxybenzenesulfonamide is unique due to the combination of the tert-butyl and methoxy groups, which confer specific steric and electronic properties. These features influence its reactivity and make it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

N-tert-butyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCQSSLXIFXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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